4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine
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Overview
Description
4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with diphenyl and prop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with propargylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and applications.
N-(prop-2-yn-1-yl)-1,3-oxazole: Lacks the diphenyl groups, which can influence its chemical properties.
Uniqueness
4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine is unique due to the presence of both diphenyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89705-81-7 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4,5-diphenyl-N-prop-2-ynyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C18H14N2O/c1-2-13-19-18-20-16(14-9-5-3-6-10-14)17(21-18)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20) |
InChI Key |
JNYGTOXGTBKMSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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